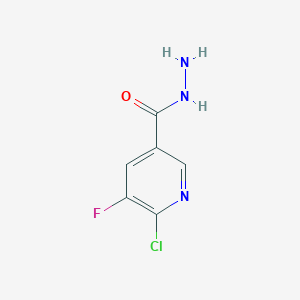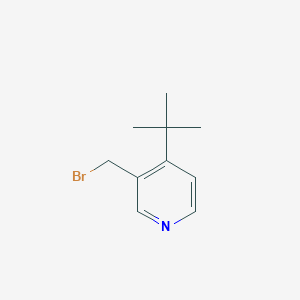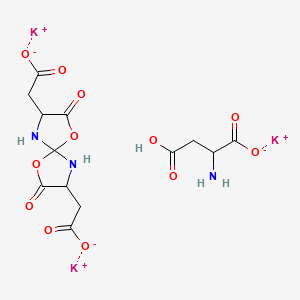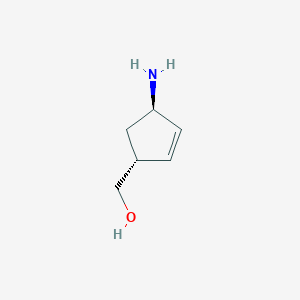
((1R,4R)-4-Aminocyclopent-2-en-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1R,4R)-4-Aminocyclopent-2-en-1-yl)methanol: is an organic compound with a unique structure that includes a cyclopentene ring with an amino group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of ((1R,4R)-4-Aminocyclopent-2-en-1-yl)methanol typically involves multistep synthetic processes. One common method includes the acylation of 1-amino-2-cyclopentene-4-carboxylic acid with an acid halide, followed by reduction of the resulting acid derivative . Another approach involves the reduction of N-acyl compounds to obtain 1-amino-4-(hydroxymethyl)-2-cyclopentene derivatives .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of specific catalysts and reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: ((1R,4R)-4-Aminocyclopent-2-en-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated cyclopentane derivatives.
Substitution: Various substituted cyclopentene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ((1R,4R)-4-Aminocyclopent-2-en-1-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on biological systems. It can be used in the development of new biochemical assays and probes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of ((1R,4R)-4-Aminocyclopent-2-en-1-yl)methanol involves its interaction with specific molecular targets. The amino group and hydroxymethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor for certain enzymes .
Comparación Con Compuestos Similares
(1R,4R)-4-Phenylcyclohexylmethanol: This compound has a similar cyclohexyl structure but with a phenyl group instead of an amino group.
(1R,4R)-4-Aminocyclopentanol: Similar structure but lacks the double bond in the cyclopentene ring.
(1R,4R)-4-Hydroxycyclopent-2-en-1-yl)methanol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness: ((1R,4R)-4-Aminocyclopent-2-en-1-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on a cyclopentene ring
Propiedades
Fórmula molecular |
C6H11NO |
|---|---|
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
[(1R,4R)-4-aminocyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C6H11NO/c7-6-2-1-5(3-6)4-8/h1-2,5-6,8H,3-4,7H2/t5-,6-/m0/s1 |
Clave InChI |
UXKZFJDNFBNQHE-WDSKDSINSA-N |
SMILES isomérico |
C1[C@H](C=C[C@@H]1N)CO |
SMILES canónico |
C1C(C=CC1N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((4-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B15246693.png)
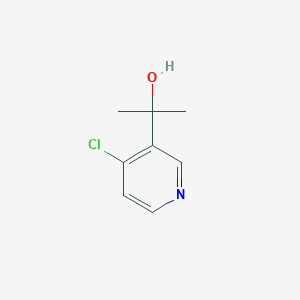
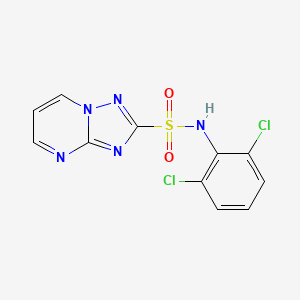

![2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15246716.png)
![Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione](/img/structure/B15246724.png)
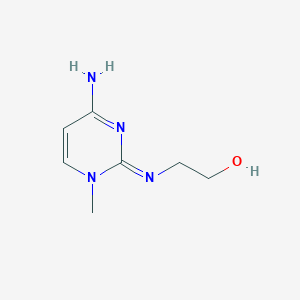
![5-Methyl-[1,2,3]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15246736.png)
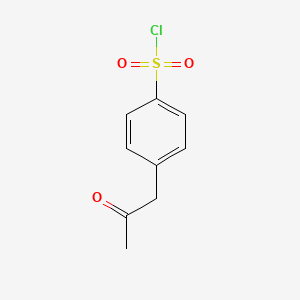
![2-(3,5-Dimethyl-1-tosyl-1H-indazol-4-yl)-6-(5-isopropyl-2-methylphenyl)-4-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15246743.png)
